molecular formula C25H30O6 B12292818 8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester

8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester

Cat. No.: B12292818
M. Wt: 426.5 g/mol
InChI Key: LHQREPLLEPMRRW-UHFFFAOYSA-N
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Description

8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester is a complex organic compound with the molecular formula C25H30O6 and a molecular weight of 426.5 g/mol . This compound is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system and a hydroxyphenylmethyl group.

Preparation Methods

The synthesis of 8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester involves multiple steps, typically starting with the formation of the dioxaspirodecane ring system. This can be achieved through a series of cyclization reactions. The hydroxyphenylmethyl group is then introduced via a substitution reaction, often using a phenylmethoxyphenyl precursor . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The phenylmethoxy group may interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other spirocyclic esters and hydroxyphenyl derivatives. Compared to these compounds, 8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

ethyl 8-[hydroxy-(4-phenylmethoxyphenyl)methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O6/c1-2-28-23(27)24(12-14-25(15-13-24)30-16-17-31-25)22(26)20-8-10-21(11-9-20)29-18-19-6-4-3-5-7-19/h3-11,22,26H,2,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQREPLLEPMRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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